molecular formula C17H25ClN2O B5173902 N-(sec-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide

N-(sec-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide

Cat. No.: B5173902
M. Wt: 308.8 g/mol
InChI Key: CSOCMEVVZPBTFM-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H25ClN2O and its molecular weight is 308.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.1655411 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aromatase Inhibitors in Cancer Treatment

  • Research Focus: The synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds showed a stronger inhibition of human placental aromatase compared to aminoglutethimide (AG), which is used for the treatment of hormone-dependent breast cancer. This suggests the potential of these derivatives, including sec-butyl variants, in breast cancer treatment (Hartmann & Batzl, 1986).

Antipsychotic Agent Development

  • Research Focus: The evaluation of heterocyclic analogues, including sec-butyl-substituted compounds, for potential antipsychotic agents. The analogues were tested for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, as well as their ability to antagonize apomorphine-induced climbing response in mice. This indicates the potential use of these compounds in antipsychotic medications (Norman et al., 1996).

Anti-Acetylcholinesterase Activity

  • Research Focus: A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which include sec-butyl variants, for anti-acetylcholinesterase (anti-AChE) activity. These derivatives, particularly those with a bulky moiety in the para position, showed substantial increases in anti-AChE activity, indicating their potential as antidementia agents (Sugimoto et al., 1990).

Inhibitors for Hepatitis C Virus

  • Research Focus: The development of sec-butyl-substituted carboxamides as potent inhibitors of the NS5B polymerase enzyme of the hepatitis C virus. This suggests the role of these compounds in treating hepatitis C (Gentles et al., 2011).

Properties

IUPAC Name

N-butan-2-yl-1-[(3-chlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-3-13(2)19-17(21)15-7-9-20(10-8-15)12-14-5-4-6-16(18)11-14/h4-6,11,13,15H,3,7-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOCMEVVZPBTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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